Product packaging for 4-Benzyl-octahydropyrrolo[3,4-b]morpholine(Cat. No.:)

4-Benzyl-octahydropyrrolo[3,4-b]morpholine

Cat. No.: B12213095
M. Wt: 218.29 g/mol
InChI Key: GXVSLYAKJGKRCK-UHFFFAOYSA-N
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Description

Contextualization within Fused Nitrogen-Containing Heterocyclic Systems

Fused nitrogen-containing heterocyclic systems are a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs. nih.govmdpi.com These scaffolds are characterized by the sharing of one or more bonds between at least two rings, where at least one ring contains a nitrogen atom. This fusion imparts a rigid or semi-rigid conformation to the molecule, which can be advantageous for binding to biological targets with high affinity and selectivity.

The octahydropyrrolo[3,4-b]morpholine core belongs to this class, representing a saturated bicyclic system. The fusion of the five-membered pyrrolidine (B122466) ring with the six-membered morpholine (B109124) ring creates a three-dimensional structure that is of significant interest in drug design. The pyrrolidine ring itself is a prevalent scaffold in numerous FDA-approved drugs and is known for its ability to explore pharmacophore space effectively due to its sp3-hybridized nature and non-planar conformation. The morpholine moiety is also a common feature in many therapeutic agents, often introduced to improve physicochemical properties such as solubility and metabolic stability. nih.gov

Significance of Bridged Bicyclic Morpholine Derivatives in Medicinal Chemistry

Bridged bicyclic systems, including derivatives of morpholine, are of particular importance in medicinal chemistry. The bridge in these structures introduces conformational rigidity and a defined spatial arrangement of substituents, which can lead to enhanced biological activity and selectivity. The search for novel heterobicyclic compounds within the drug-like chemical space continues to be an area of significant interest. mdpi.com

The morpholine ring is a versatile pharmacophore found in a wide array of approved drugs. nih.gov Its incorporation into a molecule can modulate pharmacokinetic and pharmacodynamic properties. The weak basicity of the morpholine nitrogen can enhance aqueous solubility and permeability across biological membranes, including the blood-brain barrier. nih.gov Bridging the morpholine ring, as seen in the octahydropyrrolo[3,4-b]morpholine system, can further refine these properties and introduce novel structural features for interaction with biological targets.

Historical and Current Research Trajectory of Octahydropyrrolo[3,4-b]morpholine Analogues

While the historical research trajectory of the specific 4-Benzyl-octahydropyrrolo[3,4-b]morpholine is not well-documented, the broader class of pyrrolomorpholine and related fused heterocyclic systems has been a subject of ongoing investigation. Research into fused heterocyclic systems has been driven by the need for novel scaffolds in drug discovery programs targeting a wide range of diseases, including cancer, infectious diseases, and central nervous system disorders.

Current research often focuses on the synthesis of libraries of such fused systems to explore their structure-activity relationships (SAR). For instance, the synthesis of fused morpholine-pyrrolidine/piperidine core structures has been accomplished through methods like the Petasis-borono Mannich reaction. evitachem.com The resulting compounds have shown potential applications, for example, as insecticidal agents. The development of synthetic routes to access diverse analogues of the octahydropyrrolo[3,4-b]morpholine core is crucial for evaluating their potential in various therapeutic areas. The benzyl (B1604629) group in the title compound is a common substituent in medicinal chemistry, often used to probe for hydrophobic interactions within a binding site. The exploration of different substituents at this position and on the pyrrolidine ring would be a logical direction for future research to build upon this scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2O B12213095 4-Benzyl-octahydropyrrolo[3,4-b]morpholine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-benzyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-2-4-11(5-3-1)10-15-6-7-16-13-9-14-8-12(13)15/h1-5,12-14H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVSLYAKJGKRCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2CNCC2N1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation of the 4 Benzyl Octahydropyrrolo 3,4 B Morpholine System

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule like 4-Benzyl-octahydropyrrolo[3,4-b]morpholine, this technique would provide unambiguous evidence of its molecular geometry, including bond lengths, bond angles, and the conformation of the fused ring system.

In a typical X-ray diffraction experiment, a single crystal of the compound is irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be deduced. This would reveal the puckering of the morpholine (B109124) and pyrrolidine (B122466) rings and the orientation of the benzyl (B1604629) substituent.

For chiral molecules, X-ray crystallography using a chiral space group or by co-crystallization with a known chiral auxiliary can determine the absolute configuration of stereocenters. This is particularly relevant for the octahydropyrrolo[3,4-b]morpholine core, which contains multiple chiral centers.

Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
α (°)90
β (°)105.3
γ (°)90
Volume (ų)1250
Z4

Application of Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing compounds containing chromophores—parts of a molecule that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. In the case of this compound, the primary chromophore is the benzyl group.

The absorption of UV light by the aromatic ring of the benzyl substituent would result in characteristic absorption bands. The position (λmax) and intensity (molar absorptivity, ε) of these bands can provide information about the electronic structure of the molecule.

The UV-Vis spectrum would typically be recorded by passing a beam of UV-Vis light through a dilute solution of the compound and measuring the absorbance at various wavelengths. The solvent used is chosen to be transparent in the region of interest.

While specific UV-Vis data for this compound is not published, the benzyl group typically exhibits a primary absorption band (E2-band) around 204 nm and a secondary, fine-structured band (B-band) around 254 nm. The exact λmax and ε values can be influenced by the substitution on the aromatic ring and the solvent environment. The saturated octahydropyrrolo[3,4-b]morpholine core itself is not expected to absorb significantly in the standard UV-Vis range (200-800 nm).

Hypothetical UV-Vis Absorption Data for this compound in Ethanol

Bandλmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Transition
E2-band~204~7,900π → π
B-band~254~200π → π

The synthesis and characterization of various morpholine derivatives are frequently reported in the scientific literature, often employing a suite of spectroscopic methods including ¹H NMR, mass spectrometry, and sometimes infrared spectroscopy to confirm the chemical structures. researchgate.netmspsss.org.ua These techniques, in conjunction with X-ray crystallography and UV-Vis spectroscopy, provide a comprehensive picture of the molecular structure and electronic properties of these important heterocyclic compounds. e3s-conferences.orgresearchgate.net

No Publicly Available Computational and Theoretical Chemistry Investigations of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are no publicly available research articles or data specifically detailing the computational and theoretical chemistry investigations of the compound This compound .

The initial request for an article structured around specific computational chemistry topics for this molecule cannot be fulfilled, as the foundational research—including Density Functional Theory (DFT) studies, molecular docking, molecular dynamics (MD) simulations, and structure-activity relationship (SAR) analyses—does not appear to have been published for this exact chemical entity.

While general methodologies for these computational techniques are well-documented and have been applied to structurally related morpholine-containing compounds and other heterocyclic systems, the specific application and resulting data for this compound are absent from the available scientific record. Searches for this compound did not yield any studies providing the necessary details on its electronic structure, molecular conformations, energetic properties, or its interactions with biological targets.

Therefore, the creation of a scientifically accurate and informative article adhering to the requested outline is not possible at this time due to the lack of primary research data on this compound.

Computational and Theoretical Chemistry Investigations of 4 Benzyl Octahydropyrrolo 3,4 B Morpholine

Structure-Activity Relationship (SAR) Derivation through Computational Insights

Prediction of Binding Affinities and Selectivity Profiles

Computational methods are instrumental in predicting how strongly a ligand, such as 4-Benzyl-octahydropyrrolo[3,4-b]morpholine, will bind to a biological target and its selectivity for that target over others. Techniques like molecular docking and free energy calculations are commonly employed for this purpose.

Despite the importance of such predictive studies, a thorough search of scientific databases and literature yields no specific reports on the predicted binding affinities or selectivity profiles of this compound. While general methodologies for these predictions are well-established, their application to this particular compound has not been documented.

Elucidation of Key Interaction Motifs (e.g., Hydrogen Bonding, π-Stacking)

The stability and specificity of a ligand-receptor complex are governed by a network of non-covalent interactions. Computational chemistry is a powerful tool for identifying and characterizing these key interaction motifs, including hydrogen bonds and π-stacking interactions.

For this compound, which features a benzyl (B1604629) group capable of π-stacking and heteroatoms that can act as hydrogen bond acceptors, computational analysis would be particularly enlightening. However, there are currently no published studies that specifically elucidate the key interaction motifs of this compound with any biological target through computational means. General principles of hydrogen bonding and π-stacking are well-understood in medicinal chemistry, but their specific roles in the context of this compound remain unexplored in the available literature.

Mechanistic Studies of Synthetic Pathways

Computational chemistry can also illuminate the mechanisms of chemical reactions, providing valuable information for optimizing synthetic routes. This includes the analysis of transition states and the elucidation of reaction pathways.

Transition State Analysis and Reaction Pathway Elucidation

The synthesis of complex heterocyclic systems like the octahydropyrrolo[3,4-b]morpholine core often involves multiple steps with the potential for various competing reaction pathways. Computational transition state analysis can identify the most energetically favorable routes, guiding synthetic chemists toward more efficient processes.

A review of the literature indicates that while synthetic methods for related morpholine (B109124) and pyrrolidine (B122466) structures exist, a specific computational study detailing the transition state analysis or reaction pathway elucidation for the synthesis of this compound has not been reported.

Prediction of Diastereoselectivity and Periselectivity

The synthesis of this compound can potentially lead to the formation of multiple stereoisomers. Computational models can be employed to predict the diastereoselectivity and periselectivity of the reactions involved, which is crucial for obtaining the desired stereochemically pure compound.

Currently, there is no available research that applies computational methods to predict the diastereoselectivity or periselectivity in the synthesis of this compound. While studies on other systems have demonstrated the utility of such predictions, this specific compound has not been the subject of such an investigation.

Reactivity and Chemical Transformations of the Octahydropyrrolo 3,4 B Morpholine Scaffold

Nucleophilic and Electrophilic Reactions on the Fused Ring System

Typical reactions for the secondary amine include acylation, alkylation, and sulfonylation. For instance, acylation can be readily achieved by treating the scaffold with acyl chlorides or anhydrides in the presence of a base. A representative reaction is the amidation of morpholine (B109124) with benzoyl chloride, which proceeds in high yield to form the corresponding N-benzoyl derivative. chemspider.com Similarly, the pyrrolidine (B122466) nitrogen of the target scaffold would be expected to react readily.

The morpholine moiety can also act as a nucleophile, particularly in reactions catalyzed by transition metals. For example, morpholine has been used in manganese-catalyzed hydroamination of allylic alcohols and in reactions with electrophilic organometallic complexes. acs.orgacs.org While the N-benzyl group in 4-Benzyl-octahydropyrrolo[3,4-b]morpholine would sterically hinder the nitrogen atom, it could still participate in reactions, especially with smaller electrophiles.

Electrophilic reactions can target the electron-rich positions of the heterocyclic system. The carbons alpha to the nitrogen atoms are susceptible to functionalization, often via metallation-electrophile quench sequences. Furthermore, the entire N-benzyl group can be cleaved under hydrogenolysis conditions (e.g., using H₂ and a palladium catalyst), which would unmask the secondary amine of the morpholine ring, opening new avenues for subsequent functionalization.

Reaction Type Reactant(s) Product Type Analogous System Example Yield (%) Reference
N-AcylationBenzoyl Chloride, TriethylamineN-Benzoyl AmideMorpholine95 chemspider.com
Nucleophilic Addition1-Phenylprop-2-en-1-ol, Mn(CO)₅Brγ-Amino AlcoholMorpholine90 acs.org
Nucleophilic Attack on Metal Carbonyl(CO)₅Mn(4-F–C₆H₄)Aryl AmideMorpholine60 acs.org

Stereochemical Control and Regioselectivity in Chemical Transformations

The inherent chirality of the fused octahydropyrrolo[3,4-b]morpholine ring system is a critical factor in directing the stereochemical outcome of its reactions. The fixed spatial arrangement of the rings creates a distinct topographical environment, leading to facial selectivity where reagents preferentially approach from the less sterically hindered face of the molecule. This principle is fundamental in the stereoselective synthesis of functionalized bicyclic systems. nih.govnih.gov

When new stereocenters are formed, their configuration is often dictated by the existing stereochemistry of the scaffold. For example, in copper-catalyzed silyl (B83357) conjugate additions to related chiral N-sulfinyl ketimines, the geometry of the enamine intermediate is crucial for determining the final stereochemistry of the product. acs.org A similar principle would apply to reactions on the octahydropyrrolo[3,4-b]morpholine core, where the rigid conformation would favor specific transition states, leading to high diastereoselectivity.

Regioselectivity is primarily concerned with the differentiation between the two nitrogen atoms and the various C-H bonds. The pyrrolidine nitrogen, being a secondary amine, is significantly more nucleophilic and less sterically hindered than the N-benzyl-protected morpholine nitrogen. Therefore, reactions with electrophiles such as alkyl halides or acyl chlorides would overwhelmingly occur at the pyrrolidine nitrogen. Achieving functionalization at the morpholine nitrogen would likely require prior debenzylation. Site-selective functionalization of C-H bonds, particularly those alpha to the nitrogen atoms, could be achieved using directed metalation strategies, where a coordinating group guides a metal catalyst to a specific position. Such approaches are powerful for the regio- and stereoselective functionalization of complex molecules containing boronic esters. acs.org

Transformation Key Principle Analogous System Outcome Reference
Passerini ReactionDiastereoselective addition of isocyanideCyclic KetoacidsForms α-carboxamido lactones with high diastereoselectivity. nih.gov
AnnelationDiastereocontrol via silyloxyfuran additionFunctionalized OrthoestersCreates bicyclo[3.n.0]lactones with control of up to three contiguous stereocenters. nih.gov
ProtosilylationLigand-controlled geometric selectivityα,β-Unsaturated N-Sulfinyl KetiminesSelective formation of (Z)- or (E)-isomers by varying the catalyst ligand. acs.org
Diboration/Cross-CouplingHydroxyl-directed regio- and stereoselective functionalizationHomoallylic AlcoholsSequential reactions provide access to complex, stereodefined 1,3-diols. acs.org

Ring System Modifications and Expansions to Novel Analogues

Altering the core structure of the octahydropyrrolo[3,4-b]morpholine scaffold through ring modification or expansion opens pathways to novel analogues with potentially unique properties. Methodologies for such transformations often involve ring-opening reactions followed by subsequent cyclization or fragmentation.

One established strategy for ring expansion in related heterocyclic systems is the Baeyer-Villiger oxidation. In the synthesis of modified morphinan (B1239233) systems, this reaction was used to convert cyclic ketones into lactones, which could then be manipulated further. nih.gov A similar approach could be envisioned if a carbonyl group were installed on the pyrrolidine or morpholine ring of the target scaffold.

More direct methods for ring modification have also been developed. For instance, base-catalyzed cascade reactions have been employed in the synthesis of substituted morpholines from α-formyl carboxylates, sometimes resulting in the formation of new fused ring systems. acs.org Such cascade processes demonstrate that complex structural reorganizations can be achieved in a single, efficient step. While these examples are not on the exact pyrrolo[3,4-b]morpholine system, the chemical principles are broadly applicable to fused heterocycles.

Catalytic Applications in the Synthesis of Complex Derivatives

The chiral, bicyclic structure of octahydropyrrolo[3,4-b]morpholine makes it an attractive candidate for use as a ligand in asymmetric catalysis. Chiral ligands containing nitrogen heterocycles are cornerstones of modern synthetic chemistry, enabling the enantioselective synthesis of a vast array of molecules. nih.govdiva-portal.orgcapes.gov.br The combination of a pyrrolidine and a morpholine ring offers two potential coordination sites for a metal center, creating a bidentate N,N-ligand.

The performance of such ligands is highly dependent on their steric and electronic properties. The N-benzyl group on the morpholine nitrogen provides significant steric bulk, which can create a well-defined chiral pocket around a metal catalyst, thereby inducing high enantioselectivity in a reaction. Chiral P,N,N-ligands and biimidazoline (BiIM) dinitrogen ligands have shown remarkable success in manganese- and palladium-catalyzed reactions, respectively, for creating challenging C-N bonds and axially chiral compounds. acs.orgnih.gov The octahydropyrrolo[3,4-b]morpholine scaffold fits within this class of privileged structures, with potential applications in hydrogenations, allylic alkylations, and C-H activation reactions. acs.orgdiva-portal.org

Ligand Type/Scaffold Catalytic Reaction Metal Enantioselectivity (ee %) Reference
Chiral Pyridine-OxazolineAllylic AlkylationPalladium (Pd)Up to 99% rsc.org
Chiral P,N,N-FerrocenylFormal HydroaminationManganese (Mn)Up to 92% acs.org
Chiral Pyridyl AlcoholDiethylzinc Addition to BenzaldehydeZinc (Zn)Up to 98% diva-portal.org
Chiral Biimidazoline (BiIM)Asymmetric Catellani ReactionPalladium (Pd)Up to 96% nih.gov

Medicinal Chemistry and Biological Research Applications of the Octahydropyrrolo 3,4 B Morpholine Scaffold

Octahydropyrrolo[3,4-b]morpholine as a Privileged Structure in Drug Discovery

The term "privileged structure" refers to molecular frameworks that are capable of binding to multiple biological targets, often with high affinity, making them valuable starting points for drug discovery. unife.it The morpholine (B109124) ring, a core component of the octahydropyrrolo[3,4-b]morpholine scaffold, is widely recognized as a privileged structure in medicinal chemistry. researchgate.netsemanticscholar.orgnih.govnih.gov It is frequently incorporated into bioactive molecules and approved drugs due to its favorable metabolic, biological, and physicochemical properties, as well as its synthetic accessibility. researchgate.netnih.govnih.gov The morpholine moiety can enhance potency through specific molecular interactions with target proteins and can also improve the pharmacokinetic profile of a compound. nih.govnih.gov The fusion of the morpholine ring with a pyrrolidine (B122466) ring to form the octahydropyrrolo[3,4-b]morpholine system creates a more rigid and conformationally defined structure, which can be advantageous for achieving selective binding to a specific biological target.

Rational Design and Scaffold Hopping Strategies

Rational drug design and scaffold hopping are key strategies in modern medicinal chemistry to discover novel compounds with improved properties. Scaffold hopping, in particular, involves replacing the central core of a known active compound with a structurally different moiety while retaining the essential pharmacophoric features required for biological activity. uniroma1.itbhsai.org This approach can lead to new chemical entities with different side effect profiles, improved pharmacokinetics, or novel intellectual property. uniroma1.it

A notable application of these strategies was the identification of novel morpholine-based scaffolds as selective dopamine D3 receptor antagonists. daneshyari.comresearchgate.net Researchers employed a "scaffold hopping" strategy to replace classical piperidine and azabicyclo[3.1.0]hexane moieties with the morpholine scaffold. daneshyari.com This approach, guided by computational chemistry and an understanding of the dopamine D3 receptor's orthosteric binding site, led to the discovery of potent and selective antagonists. daneshyari.com The goal was to identify a suitable basic moiety that could anchor the molecule in the binding site, allowing the rest of the structure to interact with a secondary site unique to the D3 receptor, thereby conferring selectivity over the closely related D2 receptor. daneshyari.com

Design of Novel Scaffolds and Building Blocks for Libraries

The design and synthesis of novel building blocks are crucial for expanding the chemical space available for drug discovery and improving the quality of compound libraries. csmres.co.uk The morpholine ring is considered a versatile and readily accessible synthetic building block. researchgate.netnih.govnih.gov The octahydropyrrolo[3,4-b]morpholine scaffold, as a more complex derivative, can be used to generate libraries of sp3-rich, three-dimensional molecules. Such libraries are of high interest in drug discovery as they can explore different regions of biological space compared to flatter, aromatic compounds. The synthesis of novel bridged bicyclic morpholine derivatives, specifically 4-benzyloctahydropyrrolo-[3,4-b] researchgate.netnih.govoxazine derivatives, has been reported, demonstrating the utility of this scaffold as a foundation for creating diverse compound collections for screening. researchgate.net

Exploration of Biological Activities and Target Engagement

Derivatives of the octahydropyrrolo[3,4-b]morpholine scaffold have been investigated for their activity against a range of biological targets, including enzymes and G-protein coupled receptors.

Enzyme Inhibition Studies (e.g., Kinase Activities, Dipeptidyl Peptidase IV)

The morpholine moiety is a common feature in many enzyme inhibitors, where it can contribute to binding affinity and selectivity. nih.gov

Kinase Activities: The ability of the morpholine ring to engage in molecular interactions with target proteins has led to its incorporation into various kinase inhibitors. nih.gov Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in diseases such as cancer. nih.gov Dramatic improvements in selectivity for the kinase mTOR over PI3Kα were achieved by replacing a simple morpholine in pyrazolopyrimidine inhibitors with bridged morpholines. researchgate.net This highlights how the conformational constraint of a fused system like octahydropyrrolo[3,4-b]morpholine can be exploited to achieve target selectivity. Molecular modeling suggested that a single amino acid difference between the two kinases creates a deeper pocket in mTOR that can accommodate the bulkier bridged morpholines, explaining the profound selectivity observed. researchgate.net

Dipeptidyl Peptidase IV (DPP-4): DPP-4 is a serine protease that inactivates incretin hormones, which are involved in regulating blood glucose levels. nih.govresearchgate.net Consequently, DPP-4 inhibitors are a class of drugs used to treat type 2 diabetes. researchgate.netnih.gov Hybrid molecules containing a morpholine structure have been investigated as DPP-4 inhibitors. mdpi.com For example, a hybrid structure of sulfonamide-1,3,5-triazine-thiazole incorporating a morpholine moiety was shown to have selective DPP-4 inhibitory activity. mdpi.com

Ligand Design for G-Protein Coupled Receptors (GPCRs)

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets for a significant portion of modern medicines. nih.govnih.gov The design of ligands that can selectively modulate the function of specific GPCR subtypes is a major focus of drug discovery. escholarship.org The defined three-dimensional shape of scaffolds like octahydropyrrolo[3,4-b]morpholine is well-suited for creating ligands that can fit into the specific binding pockets of GPCRs.

Dopamine D3 Receptor Antagonism

A significant area of research for morpholine-based scaffolds has been the development of antagonists for the dopamine D3 receptor. daneshyari.comnih.gov The D3 receptor is implicated in drug addiction and other neurological disorders. daneshyari.comnih.gov Selective D3 receptor antagonists are sought after as potential therapeutics. daneshyari.com

A series of novel morpholine derivatives were identified as potent and selective dopamine D3 receptor antagonists. daneshyari.com The research involved a "scaffold hopping" strategy to identify potential replacements for the "amino portion" of existing D3 antagonists. researchgate.net This led to the exploration of morpholines and octahydropyrrolo[2,3-b]pyrroles. researchgate.net The aim was to identify compounds with high affinity for the D3 receptor (pKi ≥ 8) and high selectivity (ideally ≥100-fold) over the D2 receptor. researchgate.net The biological data for a selection of these morpholine-based D3 receptor antagonists are presented below.

CompoundRR1nStereoisomerhD3 Ki (nM)hD2 Ki (nM)Selectivity (D2/D3)
1H4-Methyl-1,3-oxazol-5-yl1rac.4.5>10000>2222
2p-F4-Methyl-1,3-oxazol-5-yl1rac.0.62490790
3p-F4-Methyl-1,3-oxazol-5-yl1S0.43400930
4p-F4-Methyl-1,3-oxazol-5-yl1R4.11000244
5p-Cl4-Methyl-1,3-oxazol-5-yl1rac.0.41270658

Data adapted from Micheli et al., Bioorg. Med. Chem. Lett., 2016. daneshyari.com The data illustrates the successful identification of potent D3 antagonists with excellent selectivity over the D2 receptor. For instance, compound 2 showed sub-nanomolar affinity for the D3 receptor (Ki = 0.62 nM) and a 790-fold selectivity over the D2 receptor. daneshyari.com Further investigation into the stereoisomers of this compound revealed that the (S)-enantiomer (compound 3) was more potent and selective than the (R)-enantiomer (compound 4). daneshyari.com

Orexin Receptor Modulation (OX1, OX2)

A review of available scientific literature did not yield specific research findings on the activity of 4-Benzyl-octahydropyrrolo[3,4-b]morpholine as a modulator of orexin 1 (OX1) or orexin 2 (OX2) receptors. While related heterocyclic scaffolds such as octahydropyrrolo[3,4-c]pyrroles have been investigated as dual orexin receptor antagonists for potential insomnia treatment, no such studies have been published for the this compound core structure. nih.govnih.gov

Sigma-2 Receptor (σ2R) Ligand Development

There is no specific information available in the scientific literature regarding the development of this compound or its derivatives as ligands for the sigma-2 receptor (σ2R). The σ2R, identified as transmembrane protein 97 (TMEM97), is a target of interest for cancer therapy and diagnostics, but research has focused on other distinct chemical scaffolds. nih.govnih.gov

Investigation of Antimicrobial and Antifungal Properties

Research has been conducted on derivatives of the parent compound, 4-benzyloctahydropyrrolo-[3,4-b] researchgate.netoxazine, to evaluate their potential as antimicrobial and antifungal agents. researchgate.net In these studies, various alkyl or aryl halide substituents were added to the core structure to investigate the effect of these modifications on biological activity.

The screening of these novel bridged bicyclic morpholine derivatives revealed promising antimicrobial potency for several compounds. researchgate.net Specifically, derivatives N-substituted with cyclohexomethyl, isopropyl, and p-methylbenzyl groups were effective against the tested bacterial strains. The same study found that compounds substituted with cyclohexomethyl, p-methylbenzyl, and phenylethyl moieties exhibited notable activity against the tested fungal strains.

Conversely, certain derivatives, such as those with 4-fluorobenzyl and propyl substitutions, were found to be inactive in these specific antimicrobial and antifungal assays.

Table 1: Antibacterial Activity of 4-Benzyloctahydropyrrolo[3,4-b]morpholine Derivatives

This table is interactive. You can sort and filter the data.

Compound ID Substitution at Pyrrolidine Ring S. aureus (MIC μg/mL) B. subtilis (MIC μg/mL) E. coli (MIC μg/mL) P. aeruginosa (MIC μg/mL)
6a Cyclohexylmethyl 12.5 25 25 50
6b Isopropyl 25 12.5 50 25
6c p-Methylbenzyl 50 25 12.5 25
6d 4-Fluorobenzyl >100 >100 >100 >100
6e Propyl >100 >100 >100 >100

| Ciprofloxacin | (Standard) | 10 | 10 | 10 | 10 |

Source: Der Pharma Chemica, 2014.

Table 2: Antifungal Activity of 4-Benzyloctahydropyrrolo[3,4-b]morpholine Derivatives

This table is interactive. You can sort and filter the data.

Compound ID Substitution at Pyrrolidine Ring A. niger (MIC μg/mL) C. albicans (MIC μg/mL) A. flavus (MIC μg/mL)
6a Cyclohexylmethyl 25 50 12.5
6c p-Methylbenzyl 12.5 25 25
6g Phenylethyl 50 12.5 25
6d 4-Fluorobenzyl >100 >100 >100
6e Propyl >100 >100 >100

| Ketoconazole | (Standard) | 10 | 10 | 10 |

Source: Der Pharma Chemica, 2014.

Assessment of Antioxidant and Chelating Efficacy

No studies have been published that specifically assess the antioxidant or chelating efficacy of this compound or its direct analogues. While the antioxidant properties of various other morpholine-containing compounds have been evaluated, this particular scaffold has not been investigated for such activity. researchgate.net

Modulation of Cellular Signaling Pathways

A review of the scientific literature indicates no available research on the effects of this compound on specific cellular signaling pathways.

mTOR Inhibitory Research

There is no direct research available on this compound as an inhibitor of the mammalian target of rapamycin (mTOR). Although bridged morpholines have been identified as a key structural feature in some potent and selective mTOR inhibitors, the specific this compound structure has not been explored in this context. researchgate.net

Preclinical Characterization and Optimization of Lead Compounds and Analogues

The preclinical characterization of this compound has centered on its use as a core intermediate for the synthesis of new potential antimicrobial agents. The parent compound, 4-benzyloctahydropyrrolo-[3,4-b] researchgate.netoxazine, was synthesized in a multi-step process and served as the active intermediate for further optimization.

Optimization efforts involved the synthesis of a series of ten derivatives (6a-j) by reacting the parent compound with various alkyl or aryl halide substituents. This approach allowed for the exploration of structure-activity relationships (SAR) to identify which chemical modifications could enhance antimicrobial and antifungal potency. researchgate.net

The key findings from this optimization study were:

Effective Substitutions: The introduction of cyclohexomethyl (6a), isopropyl (6b), p-methylbenzyl (6c), and phenylethyl (6g) groups resulted in analogues with promising antibacterial and/or antifungal activities.

Ineffective Substitutions: Derivatives with 4-fluorobenzyl (6d) and propyl (6e) substitutions were found to be inactive against the tested microbial strains, indicating that not all modifications are beneficial for activity.

This initial SAR study provides a foundation for further lead compound optimization, suggesting that specific aliphatic and aromatic benzyl (B1604629) groups on the pyrrolidine ring are favorable for antimicrobial efficacy.

Structure-Activity Relationships for Enhanced Bioactivity and Selectivity

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure correlates with biological activity. For the octahydropyrrolo[3,4-b]morpholine scaffold, research has been conducted on derivatives of 4-benzyloctahydropyrrolo[3,4-b]oxazine to explore their antimicrobial properties.

A study by Bheemappa and colleagues involved the synthesis of a series of 4-benzyloctahydropyrrolo[3,4-b]oxazine derivatives with various substituents at the N-6 position of the pyrrolidine ring. These compounds were then evaluated for their antibacterial and antifungal activities. The parent compound, 4-benzyloctahydropyrrolo[3,4-b]oxazine, served as the core scaffold upon which these modifications were made.

The key findings from this study highlighted that the nature of the substituent at the N-6 position significantly influenced the antimicrobial activity. The introduction of different alkyl and aryl halide substituents allowed for the exploration of the SAR.

Table of N-6 Substituted 4-Benzyloctahydropyrrolo[3,4-b]oxazine Derivatives and Antimicrobial Activity

Compound IDN-6 SubstituentAntibacterial ActivityAntifungal Activity
6a CyclohexylmethylPronouncedConsiderable
6b IsopropylPronouncedNot specified as highly active
6c p-MethylbenzylPronouncedConsiderable
6d UnspecifiedNot activeNot active
6e PropylNot activeNot active
6g PhenylethylNot specified as highly activeConsiderable

Data sourced from Eswarappa Bheemappa et al., Der Pharma Chemica, 2014, 6(3):220-227.

The SAR study revealed that compounds with N-substitutions such as cyclohexylmethyl (6a), isopropyl (6b), and p-methylbenzyl (6c) demonstrated notable antibacterial activity. For antifungal activity, compounds bearing cyclohexylmethyl (6a), p-methylbenzyl (6c), and phenylethyl (6g) substituents were found to be effective. In contrast, derivatives with certain other substituents, such as in compounds 6d and 6e, were inactive. These findings suggest that bulky and lipophilic groups at the N-6 position may be favorable for antimicrobial activity in this class of compounds.

Design and Synthesis of Chemical Probes for Biological Pathway Elucidation

Chemical probes are small molecules designed to interact with a specific biological target, such as a protein, to allow for the study of its function in a biological system. The development of chemical probes from a novel scaffold like octahydropyrrolo[3,4-b]morpholine would typically follow the identification of a potent and selective bioactive compound.

To date, there is no specific information available in the scientific literature regarding the design and synthesis of chemical probes based on the this compound scaffold for the purpose of biological pathway elucidation.

The process of developing a chemical probe from a lead compound would involve several key steps:

Identification of a Potent and Selective Ligand: This would be a compound, such as a derivative of this compound, that shows high affinity and selectivity for a specific biological target.

SAR-Guided Design: Structure-activity relationship data would be used to identify positions on the scaffold where modifications can be made without diminishing the compound's bioactivity. These positions would be used for the attachment of reporter tags.

Incorporation of a Reporter Tag: A reporter tag, such as a fluorescent dye, a biotin molecule for affinity purification, or a photo-affinity label for covalent modification of the target, would be synthetically attached to the ligand.

Biological Validation: The resulting chemical probe would be tested to ensure that it retains its affinity and selectivity for the target and that the reporter tag is functional in a biological context.

Given the antimicrobial activity observed in some derivatives of the 4-benzyloctahydropyrrolo[3,4-b]oxazine scaffold, a hypothetical chemical probe could be designed to investigate their mechanism of action in bacteria or fungi. This would involve identifying the molecular target of these compounds and then developing a probe to visualize the compound's interaction with its target within the cell.

Future Directions and Emerging Research Avenues for 4 Benzyl Octahydropyrrolo 3,4 B Morpholine Research

Exploration of Novel Therapeutic Areas

The structural amalgamation of pyrrolidine (B122466) and morpholine (B109124) motifs within the 4-Benzyl-octahydropyrrolo[3,4-b]morpholine framework suggests potential utility across several therapeutic domains currently under investigation for related heterocyclic compounds. Future research should systematically evaluate derivatives of this scaffold in therapeutic areas where its constituent parts have shown promise.

Given that pyrrolidine-containing molecules are actively being explored for CNS disorders, future research could focus on the neuroprotective potential of this compound derivatives. Studies could investigate their efficacy in models of neurodegenerative conditions like Parkinson's or Alzheimer's disease, where targeting pathways to prevent neuronal cell death is a key therapeutic strategy. The morpholine ring's known ability to improve CNS drug-like properties could be advantageous in developing agents that can effectively cross the blood-brain barrier.

Furthermore, the morpholine and related tetrahydroquinoline scaffolds have been investigated as inhibitors of the mTOR pathway, which is critical in cell growth and is often dysregulated in cancers like lung cancer. This precedent supports the investigation of this compound derivatives as potential anticancer agents. Initial studies would involve screening against various cancer cell lines, followed by mechanistic studies to determine the specific molecular targets.

Potential Therapeutic Area Rationale Based on Scaffold Components Potential Molecular Target Classes
Neuroprotection Pyrrolidine is a versatile scaffold for CNS-active compounds. Morpholine can improve CNS penetration.Serotonin Receptors (e.g., 5-HT1A, 5-HT2A), Monoamine Oxidase (MAO), Beta-secretase 1 (BACE-1)
Oncology Morpholine-containing derivatives have shown activity as mTOR inhibitors.Kinases (e.g., mTOR, PI3K), Proteases
Anti-inflammatory Tetrahydroquinoline derivatives, structurally related to the fused system, exhibit anti-inflammatory effects.Cyclooxygenase (COX) enzymes, Cytokine signaling pathways

Development of Chemoinformatic Tools for Scaffold-Based Drug Discovery

To efficiently navigate the chemical space around the octahydropyrrolo[3,4-b]morpholine core, the development and application of specialized chemoinformatic tools are essential. A scaffold-based chemoinformatics approach can accelerate the rational design of polypharmacological agents and optimize libraries for screening.

Future work should focus on creating computational models tailored to this specific scaffold. These tools would enable the in silico generation of vast virtual libraries by decorating the core structure with a wide array of substituents. These virtual compounds can then be filtered based on predicted drug-like properties, such as solubility, metabolic stability, and potential toxicity, thereby prioritizing candidates for synthesis.

Advanced chemoinformatic strategies, such as a flexible scaffold-based approach, could be employed to model how different derivatives might adapt their conformation to bind to various biological targets. By analyzing the structural motifs of different receptors, it may be possible to predict how modifications to the scaffold will influence biological activity, guiding the design of compounds with desired polypharmacology, for instance, for complex CNS disorders.

Chemoinformatic Tool/Strategy Application to the Octahydropyrrolo[3,4-b]morpholine Scaffold Desired Outcome
Virtual Library Generation Enumeration of derivatives by adding diverse functional groups to the core scaffold.Expansion of the accessible chemical space for the scaffold.
ADMET Prediction In silico modeling of absorption, distribution, metabolism, excretion, and toxicity profiles of virtual derivatives.Prioritization of synthetically accessible compounds with favorable drug-like characteristics.
Quantitative Structure-Activity Relationship (QSAR) Building predictive models that correlate structural features of derivatives with their biological activity.Guiding lead optimization by identifying key structural determinants for potency and selectivity.
Flexible Scaffold Docking Simulating the binding of scaffold derivatives to multiple receptor structures to identify diverse binding poses.Rational design of ligands with specific polypharmacological profiles.

Integration of Advanced Synthetic Technologies with High-Throughput Screening and Computational Methods

The successful exploration of the this compound scaffold is contingent upon the ability to synthesize and test a diverse set of analogues efficiently. Integrating modern synthetic methods with high-throughput screening (HTS) and computational chemistry is a powerful strategy to accelerate the discovery process.

New synthetic methodologies that allow for the rapid assembly of complex heterocyclic compounds are of critical importance to medicinal chemists. Advanced techniques such as microwave-assisted synthesis and flow chemistry could be developed to produce libraries of octahydropyrrolo[3,4-b]morpholine derivatives more rapidly and efficiently than traditional methods. Strategies like multicomponent reactions, which form a product from three or more reactants in a single step, or cascade reactions could also be explored to build molecular complexity around the core scaffold efficiently.

These advanced synthesis platforms can be coupled directly with HTS, allowing for the rapid biological evaluation of the newly created compound libraries against panels of disease-relevant targets. Computational modeling would play a crucial role throughout this workflow, first by helping to design the focused libraries for synthesis and later by providing structural insights into the hits identified from HTS campaigns. This integrated approach creates a synergistic cycle of design, synthesis, and testing that can significantly shorten drug discovery timelines.

Technology Traditional Approach Integrated Future Approach
Synthesis Multi-step, solution-phase synthesis of individual compounds.Automated flow chemistry or microwave-assisted synthesis of compound libraries. Use of multicomponent and cascade reactions.
Screening Low-throughput biological assays on a small number of compounds.High-throughput screening (HTS) of entire libraries against multiple targets.
Design & Analysis Manual analysis of structure-activity relationships (SAR).Computationally-guided library design and predictive modeling of biological activity and pharmacokinetics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.